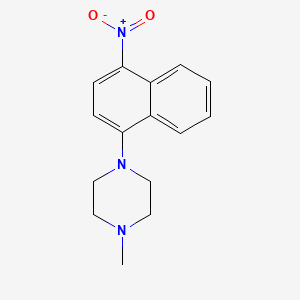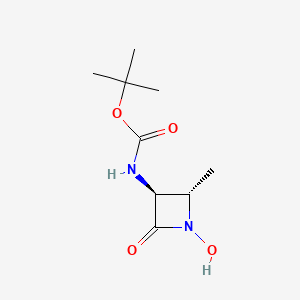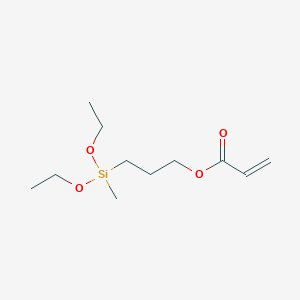
IODOACETIC ACID-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetic Acid-D3 is a derivative of acetic acid . It is a toxic compound, like many alkyl halides, because it is an alkylating agent . It reacts with cysteine residues in proteins and is often used to modify SH-groups to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .
Synthesis Analysis
Iodoacetic Acid is a water disinfection byproduct (DBP) formed by reactions between oxidizing disinfectants and iodide . In vitro studies have indicated that IAA is one of the most cyto- and genotoxic DBPs .
Molecular Structure Analysis
The molecular formula of Iodoacetic Acid-D3 is ICD2COOD . The molecular weight is 188.97 .
Chemical Reactions Analysis
Iodoacetamide (IAA) and iodoacetate (IA) have frequently been used to inhibit glycolysis, since these compounds are known for their ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
Physical And Chemical Properties Analysis
The chemical formula of Iodoacetic Acid-D3 is C2H3IO2 . The molar mass is 185.948 g·mol−1 .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for IODOACETIC ACID-D3 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with iodine in the presence of sulfuric acid to form iodoacetic acid-D3.", "Step 2: The iodoacetic acid-D3 is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form iodoacetic acid-D3 peroxide.", "Step 3: The iodoacetic acid-D3 peroxide is then hydrolyzed with sodium hydroxide to form iodoacetic acid-D3." ] } | |
Numéro CAS |
1219799-36-6 |
Nom du produit |
IODOACETIC ACID-D3 |
Formule moléculaire |
C2D3IO2 |
Poids moléculaire |
188.97 |
Synonymes |
IODOACETIC ACID-D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)


